molecular formula C20H19N3O3S B2639471 N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide CAS No. 1005307-92-5

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide

Cat. No.: B2639471
CAS No.: 1005307-92-5
M. Wt: 381.45
InChI Key: OEJPHZMDKOSOSA-UHFFFAOYSA-N
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Description

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide is a complex organic compound that features a pyridazine ring substituted with an ethanesulfonyl group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized through the reaction of hydrazine with 1,4-dicarbonyl compounds . The ethanesulfonyl group is then introduced via sulfonation reactions, which involve the use of ethanesulfonyl chloride under basic conditions . The final step involves coupling the pyridazine derivative with 3-methylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological context and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide is unique due to its specific combination of a pyridazine ring with an ethanesulfonyl group and a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-3-27(25,26)19-12-11-18(22-23-19)15-7-9-17(10-8-15)21-20(24)16-6-4-5-14(2)13-16/h4-13H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJPHZMDKOSOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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